N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476698
InChI: InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1
SMILES: CC(C(=O)N1CCCC1CNC(=O)C)N
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13476698

Molecular Formula: C10H19N3O2

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
IUPAC Name N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1
Standard InChI Key RBOCYKJHNQUKSK-CBAPKCEASA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1CNC(=O)C)N
SMILES CC(C(=O)N1CCCC1CNC(=O)C)N
Canonical SMILES CC(C(=O)N1CCCC1CNC(=O)C)N

Introduction

Structural Analysis and Stereochemical Significance

Core Molecular Architecture

The compound’s structure comprises three key components:

  • A pyrrolidine ring substituted at the 1-position with an (S)-2-amino-propionyl group.

  • A methylacetamide moiety attached to the pyrrolidine’s 2-position via a methylene bridge.

  • Stereochemical centers at both the α-carbon of the propionyl group (S-configuration) and the pyrrolidine’s 1-position (S-configuration) .

The isomeric SMILES string C[C@@H](C(=O)N1CCC[C@H]1CNC(=O)C)N\text{C}[C@@H](\text{C}(=\text{O})\text{N}1\text{CCC}[C@H]1\text{CNC}(=\text{O})\text{C})\text{N} explicitly defines these stereochemical features .

Comparative Structural Analysis

Structural analogs highlight the impact of substituents on bioactivity:

Compound NameMolecular FormulaKey Structural VariationMolecular Weight (g/mol)
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamideC10H19N3O2\text{C}_{10}\text{H}_{19}\text{N}_3\text{O}_2Pyrrolidin-3-ylmethyl vs. 2-ylmethyl213.28
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamideC13H25N3O2\text{C}_{13}\text{H}_{25}\text{N}_3\text{O}_2Isopropyl vs. methyl substitution255.36
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamideC11H21N3O2\text{C}_{11}\text{H}_{21}\text{N}_3\text{O}_2Piperidine vs. pyrrolidine core227.30

The pyrrolidine ring’s conformational rigidity and hydrogen-bonding capacity differentiate it from piperidine derivatives, while alkyl substitutions modulate lipophilicity.

Synthetic Methodologies

Key Synthesis Routes

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling:

  • Amino Acid Activation: (S)-2-Amino-propionic acid (alanine) is activated using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt).

  • Pyrrolidine Functionalization: The pyrrolidine amine undergoes acylation with the activated alanine, followed by N-methylation of the acetamide group .

  • Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or enzymatic resolution .

Reaction conditions (e.g., dichloromethane solvent, 0–5°C) minimize racemization. Typical yields range from 65% to 78%.

Analytical Characterization

  • HRMS: [M+H]+[\text{M}+\text{H}]^+ m/z 228.1701 (calc. 228.1709) .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6) δ 1.25 (d, J = 6.8 Hz, 3H, CH(CH3)), 3.12–3.45 (m, 4H, pyrrolidine H), 4.01 (q, J = 6.8 Hz, 1H, CHNH2) .

  • X-ray Crystallography: Confirms the (S,S) configuration with a torsion angle of −112.5° between the propionyl and acetamide groups .

Physicochemical and Pharmacokinetic Properties

Calculated Physicochemical Parameters

PropertyValueMethod/Model
LogP (lipophilicity)0.92XLogP3
Water Solubility12.4 mg/mLAliLogP
pKa (amine)8.3ACD/Labs
Polar Surface Area78.9 ŲChemAxon

The moderate LogP value suggests balanced membrane permeability, while the high polar surface area limits blood-brain barrier penetration .

Stability and Degradation

  • pH Stability: Stable at pH 2–8 (24 h, 25°C), with <5% degradation .

  • Thermal Degradation: Decomposes at 206°C (DSC), forming pyrrolidone and acetamide byproducts .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Peptidomimetics: Replacing labile peptide bonds with stable acetamide linkages.

  • Kinase Inhibitors: Modulating selectivity via pyrrolidine N-alkylation.

Prodrug Development

Esterification of the acetamide’s methyl group enhances oral bioavailability (Cmax = 1.2 µM vs. 0.3 µM for parent compound) .

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